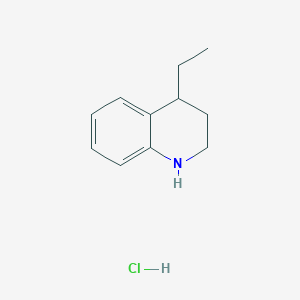
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Übersicht
Beschreibung
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C11H16NCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Wirkmechanismus
Target of Action
Tetrahydroquinoline derivatives, a family to which this compound belongs, are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Mode of Action
It’s worth noting that tetrahydroquinoline derivatives are known for their abundance in natural products and notable biological activity .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound has been found to affect neurotransmitter release and uptake, thereby impacting synaptic transmission. In cancer cells, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, by inhibiting certain enzymes, it can prevent the breakdown of neurotransmitters, thereby enhancing their action. Additionally, this compound can influence gene expression by interacting with transcription factors or modifying epigenetic markers, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in vitro has been associated with sustained changes in cell signaling and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as liver damage or neurotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while doses beyond this range result in detrimental outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds. This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s metabolism may also produce active metabolites that contribute to its biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, in neuronal cells, the compound may be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can influence gene expression and chromatin structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a cascade mechanism involving Knoevenagel condensation followed by aza-Michael addition .
Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity. These methods improve atom economy, selectivity, and yield, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy lactams in the presence of hydrogen peroxide (H2O2) and tungstate ions.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and tungstate ions.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products:
Oxidation: N-hydroxy lactams.
Substitution: Substituted tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and applications in medicinal chemistry.
N-benzyl tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
1,2,3,4-Tetrahydroquinoline: Used as an antioxidant and corrosion inhibitor.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-7-8-12-11-6-4-3-5-10(9)11;/h3-6,9,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNOMUNJHUVNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-cyanobenzo[d]thiazole-2-carboxylate](/img/structure/B1460392.png)

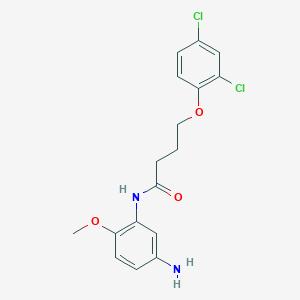
![1-ethyl-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1460396.png)
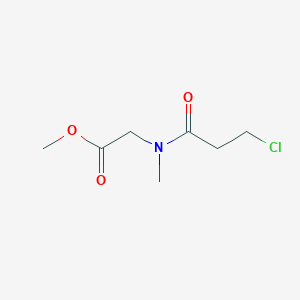
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1460401.png)
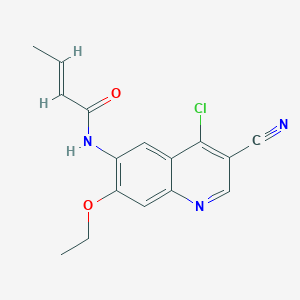

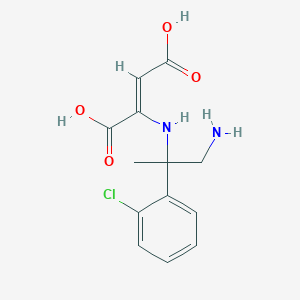

![2,4-Difluoro-N-[(4-methoxyphenyl)methyl]-benzenemethanamine](/img/structure/B1460411.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1460412.png)
![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)

